molecular formula C26H46N4O8 B13908797 Tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate;hemi(oxalic acid)

Tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate;hemi(oxalic acid)

Cat. No.: B13908797
M. Wt: 542.7 g/mol
InChI Key: DPKQEJQRJLBJPZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate;hemi(oxalic acid) is a bicyclic amine derivative featuring a pyrrolidine (5-membered saturated ring) backbone substituted with an azetidine (4-membered saturated ring) at the 2-position. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the pyrrolidine nitrogen, while the hemi-oxalic acid (C₂H₂O₄·0.5) acts as a counterion, enhancing crystallinity and stability. Its structural rigidity, conferred by the azetidine and pyrrolidine rings, may influence conformational preferences and binding interactions in biological systems .

Properties

Molecular Formula

C26H46N4O8

Molecular Weight

542.7 g/mol

IUPAC Name

tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate;oxalic acid

InChI

InChI=1S/2C12H22N2O2.C2H2O4/c2*1-12(2,3)16-11(15)14-6-4-5-10(14)9-7-13-8-9;3-1(4)2(5)6/h2*9-10,13H,4-8H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

DPKQEJQRJLBJPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2CNC2.CC(C)(C)OC(=O)N1CCCC1C2CNC2.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Detailed Reaction Conditions

The coupling reaction is generally carried out under anhydrous conditions to prevent hydrolysis and side reactions. The carboxylic acid group of the Boc-protected pyrrolidine is activated using reagents such as isobutyl chloroformate in the presence of a base like N,N-diisopropylethylamine (DIPEA) , forming a reactive mixed anhydride intermediate. This intermediate then undergoes nucleophilic attack by the azetidine amine to form the target compound.

Typical reaction conditions include:

Parameter Condition
Solvent Dichloromethane (CH₂Cl₂)
Temperature 0 to 25 °C
Activation reagent Isobutyl chloroformate
Base DIPEA
Reaction time Several hours (typically 2–6 h)
Atmosphere Inert (nitrogen or argon)

After completion, the reaction mixture is quenched with dilute acid (e.g., 0.1 M HCl) and neutralized with saturated sodium bicarbonate solution to extract the product into an organic phase.

Purification Techniques

Purification is achieved by:

These purification steps are critical to remove side products and ensure the compound's suitability for further applications.

Formation of Hemi(oxalic acid) Salt

The purified compound is treated with oxalic acid in stoichiometric amounts to form the hemi-salt. This salt formation enhances the compound's crystallinity and stability, facilitating handling and storage.

Chemical Reaction Analysis and Optimization

Reactivity and Challenges

The presence of the azetidine ring introduces steric hindrance, which can reduce coupling efficiency. To mitigate this, precise temperature control and slow addition of reagents are employed. The Boc group is sensitive to strongly acidic or basic conditions, so pH must be carefully controlled during salt formation to prevent cleavage.

Reaction Profiles

Reaction Type Reagents/Conditions Outcome
Activation Isobutyl chloroformate + DIPEA Formation of mixed anhydride intermediate
Coupling Azetidine derivative in CH₂Cl₂ Formation of Boc-protected amide bond
Salt formation Oxalic acid (0.5 eq) in suitable solvent Formation of hemi(oxalic acid) salt
Purification Acid-base extraction + flash chromatography >95% pure product

Characterization and Quality Control

Spectroscopic Techniques

Physicochemical Properties

Property Value
Molecular Formula C26H46N4O8
Molecular Weight 542.7 g/mol
CAS Number 2806869-51-0
Purity ≥97%
Melting Point Not well-defined (decomposes)
Stability Stable under neutral pH; decomposes >200 °C

Summary Table of Preparation Method

Step Description Key Reagents/Conditions Outcome/Notes
1. Boc Protection Protect pyrrolidine nitrogen Boc anhydride, base Boc-protected pyrrolidine intermediate
2. Azetidine Synthesis Prepare azetidine-3-yl amine derivative Various synthetic methods Azetidine intermediate
3. Coupling Activation of carboxylic acid and coupling Isobutyl chloroformate, DIPEA, CH₂Cl₂, 0–25 °C Formation of tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate
4. Purification Acid-base extraction and flash chromatography HCl, NaHCO₃, silica gel, EtOAc/hexane gradient >95% pure product
5. Salt Formation Reaction with oxalic acid Oxalic acid (0.5 eq), controlled pH Hemi(oxalic acid) salt formation

Chemical Reactions Analysis

Tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate;hemi(oxalic acid) undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate;hemi(oxalic acid) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate;hemi(oxalic acid) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Key Differences :

  • Positional Isomerism: The target compound’s azetidine substituent at the pyrrolidine 2-position (vs.
  • Functional Groups: Analogs with hydroxymethyl or aminoethyl groups (e.g., 138108-72-2, 1420852-13-6) exhibit increased polarity, likely improving aqueous solubility compared to the azetidine-containing target .

Stability and Reactivity

  • Boc Protection : Like other Boc-protected pyrrolidines (e.g., EP 3 950 692 A1 derivatives), the target compound’s Boc group is stable under basic conditions but cleavable via acidic hydrolysis (e.g., trifluoroacetic acid), enabling selective deprotection during synthesis .

Biological Activity

Tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate; hemi(oxalic acid) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects, drawing from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C26H46N4O8
  • Molecular Weight : 542.67 g/mol
  • CAS Number : 2806869-51-0
  • IUPAC Name : tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate hemioxalate
  • Purity : 97% .

Synthesis

The synthesis of tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate; hemi(oxalic acid) typically involves multi-step organic reactions. The compound is synthesized through the reaction of tert-butyl pyrrolidine derivatives with azetidine intermediates, followed by the addition of oxalic acid to form the hemi-salt .

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its potential as an anti-cancer agent and its effects on enzymatic activities.

Anti-cancer Properties

Research indicates that compounds containing azetidine and pyrrolidine moieties exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives similar to tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate have shown promising results in inhibiting tumor growth in vitro and in vivo .

Enzyme Inhibition

The compound's structure suggests potential activity as an enzyme inhibitor. In particular, it may interact with enzymes involved in metabolic pathways relevant to cancer progression. The presence of the azetidine ring is hypothesized to enhance binding affinity to target proteins, potentially leading to significant inhibition of enzymatic activity .

Case Studies

Several case studies have highlighted the biological effects of related compounds:

  • Tyrosinase Inhibition :
    • A study on similar derivatives showed that they could inhibit tyrosinase activity with IC50 values ranging from 0.87 to 1.49 µM. This suggests that modifications in the structure can lead to enhanced inhibitory effects against key enzymes involved in melanin production .
  • Cytotoxicity Against Cancer Cells :
    • In vitro tests demonstrated that compounds with similar structural features induced apoptosis in various cancer cell lines, indicating their potential as anti-cancer agents .

Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+227.17540156.2
[M+Na]+249.15734159.1
[M+NH4]+244.20194158.3
[M+K]+265.13128159.2
[M-H]-225.16084152.6
[M+Na-2H]-247.14279155.8
[M]+226.16757154.0

This table summarizes the predicted collision cross sections for various adducts of the compound, which are essential for understanding its behavior in mass spectrometry analyses .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate derivatives?

  • Methodological Answer : The synthesis typically involves coupling reactions under anhydrous conditions. For example, activation of carboxylic acids using reagents like isobutyl chloroformate in the presence of DIPEA (N,N-diisopropylethylamine) generates a reactive mixed anhydride intermediate. Subsequent nucleophilic attack by amines (e.g., azetidine derivatives) in dichloromethane (CH₂Cl₂) at room temperature yields the target compound. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product in moderate yields (59%) .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Methodological Answer : Use a combination of NMR (¹H and ¹³C), IR, and HRMS for comprehensive analysis. For instance, ¹H NMR in CDCl₃ can confirm the tert-butyl group (δ ~1.4 ppm, singlet) and pyrrolidine/azetidine ring protons (δ 2.5–4.0 ppm). HRMS provides precise molecular weight confirmation (e.g., [M+H]+ calculated for C₁₅H₂₅N₂O₃: 281.1865). IR spectroscopy helps identify carbonyl stretches (~1700 cm⁻¹ for the carboxylate ester) .

Q. What purification methods are suitable for isolating this compound from reaction mixtures?

  • Methodological Answer : Acid-base extraction followed by flash chromatography is effective. After quenching the reaction with 0.1 M HCl and saturated NaHCO₃, extract the product into ethyl acetate. Dry the organic layer with Na₂SO₄, concentrate, and apply to a silica gel column with a 0–100% ethyl acetate/hexane gradient to achieve >95% purity .

Advanced Research Questions

Q. How can mechanistic insights into mixed anhydride formation improve reaction yield?

  • Methodological Answer : Monitor the reaction progression using LC-MS to track the consumption of starting materials and intermediates. Optimize stoichiometry (e.g., 1.1 equivalents of isobutyl chloroformate relative to the carboxylic acid) and reaction time (2 hours for anhydride formation). Excess DIPEA (2 equivalents) ensures efficient deprotonation and stabilizes the reactive intermediate .

Q. How should researchers address contradictory data in NMR spectra (e.g., unexpected splitting patterns)?

  • Methodological Answer : Analyze potential diastereomers or rotamers arising from restricted rotation in the pyrrolidine-azetidine scaffold. Variable-temperature NMR or computational modeling (DFT) can resolve ambiguities. For example, heating the sample to 60°C may coalesce split peaks, confirming dynamic conformational exchange .

Q. What theoretical frameworks guide the design of catalytic applications for this compound?

  • Methodological Answer : Link the compound’s Lewis acid/base properties (from the azetidine nitrogen and carboxylate groups) to hybrid catalysis theories. For instance, use frontier molecular orbital (FMO) analysis to predict reactivity in asymmetric catalysis. Experimental validation via kinetic studies (e.g., enantiomeric excess measurement) aligns with computational predictions .

Q. How can researchers optimize reaction conditions for scale-up while maintaining stereochemical integrity?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables such as solvent polarity (e.g., CH₂Cl₂ vs. THF), temperature (0–20°C vs. room temperature), and catalyst loading. Use chiral HPLC to monitor stereochemical outcomes. For instance, lower temperatures may reduce racemization in azetidine-containing systems .

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